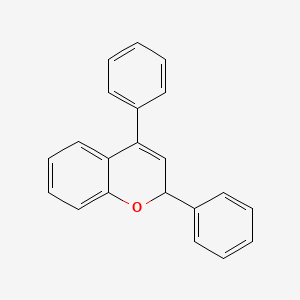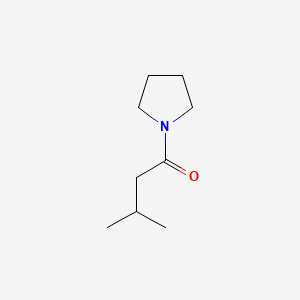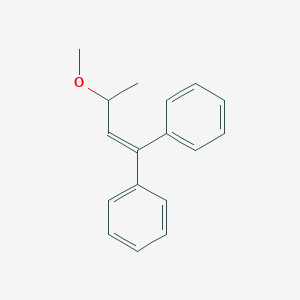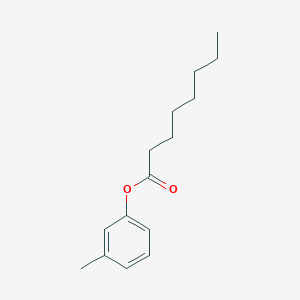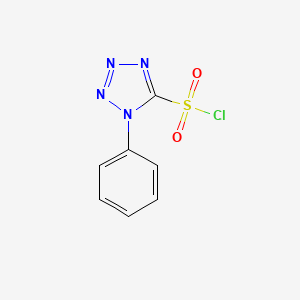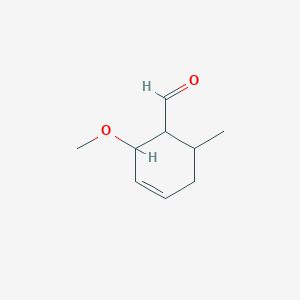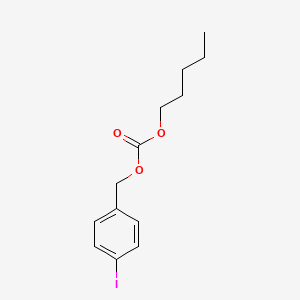
(4-iodophenyl)methyl pentyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-iodophenyl)methyl pentyl carbonate is an organic compound with the molecular formula C13H17IO3. This compound is characterized by the presence of an iodophenyl group attached to a methyl pentyl carbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl)methyl pentyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with pentyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-iodobenzyl alcohol+pentyl chloroformate→(4-iodophenyl)methyl pentyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-iodophenyl)methyl pentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-iodophenyl)methyl pentyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-iodophenyl)methyl pentyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis to release carbon dioxide and alcohol. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-bromophenyl)methyl pentyl carbonate
- (4-chlorophenyl)methyl pentyl carbonate
- (4-fluorophenyl)methyl pentyl carbonate
Comparison
Compared to its halogenated analogs, (4-iodophenyl)methyl pentyl carbonate exhibits unique reactivity due to the larger atomic radius and higher polarizability of iodine. This can influence its chemical behavior and interactions in various reactions, making it distinct from its brominated, chlorinated, and fluorinated counterparts.
Propiedades
Número CAS |
60075-67-4 |
|---|---|
Fórmula molecular |
C13H17IO3 |
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
(4-iodophenyl)methyl pentyl carbonate |
InChI |
InChI=1S/C13H17IO3/c1-2-3-4-9-16-13(15)17-10-11-5-7-12(14)8-6-11/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
ZEBYPAFVOKEDKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)OCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


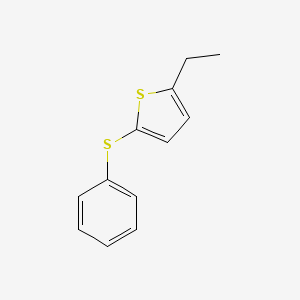
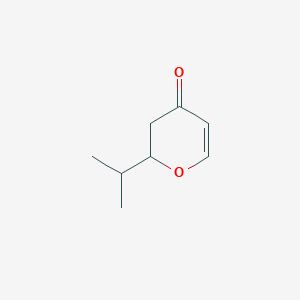
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
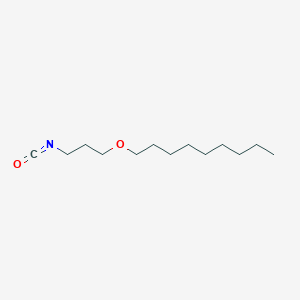
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)

